2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

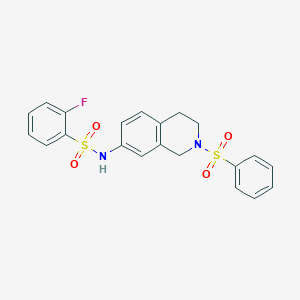

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 2-position and a 1,2,3,4-tetrahydroisoquinoline moiety modified with a phenylsulfonyl group at the 2-position.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-20-8-4-5-9-21(20)29(25,26)23-18-11-10-16-12-13-24(15-17(16)14-18)30(27,28)19-6-2-1-3-7-19/h1-11,14,23H,12-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJJHYPEZBASTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroisoquinoline that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H18F N2O4S2

- SMILES Notation : O=S(C1=CC=CC=C1)(N(CCC2)C3=C2C=CC=C3)=O

This structure features a sulfonamide group and a tetrahydroisoquinoline moiety, which are known to influence biological activity.

Research indicates that compounds similar to This compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit various enzymes, which can alter metabolic pathways in cells.

- Modulation of Receptor Activity : The compound may interact with specific receptors involved in inflammatory and autoimmune responses.

Antiinflammatory and Immunomodulatory Effects

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant anti-inflammatory properties. For instance, one study highlighted the efficacy of a related compound in treating psoriasis by acting as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is pivotal in Th17-mediated autoimmune diseases .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable bioavailability. For example:

- Bioavailability : The oral bioavailability of certain tetrahydroisoquinoline derivatives was reported to be significantly enhanced compared to earlier compounds like GSK2981278 .

- Therapeutic Efficacy : In animal models, these compounds demonstrated effective treatment outcomes at lower doses without adverse effects over prolonged administration periods.

Study 1: Efficacy in Autoimmune Models

A study published in 2024 investigated the effects of a tetrahydroisoquinoline derivative on mice models suffering from rheumatoid arthritis. The results indicated that the compound significantly reduced inflammatory markers and improved clinical symptoms when administered over a two-week period .

Study 2: Comparison with Existing Treatments

In another comparative study, the performance of This compound was evaluated against standard treatments for psoriasis. The compound showed superior efficacy with fewer side effects compared to traditional therapies .

Data Tables

| Compound | Bioavailability (%) | Efficacy in Psoriasis Treatment | Adverse Effects Observed |

|---|---|---|---|

| GSK2981278 | 6.2 (mice), 4.1 (rats) | Moderate | Yes |

| D4 | 48.1 (mice), 32.9 (rats) | High | No |

| Target Compound | TBD | TBD | TBD |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydroisoquinoline scaffold. For instance, derivatives similar to 2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have shown significant cytotoxic effects against various human tumor cell lines. In vitro evaluations conducted by the National Cancer Institute revealed that certain related compounds exhibited mean growth inhibition (GI50) values as low as , indicating potent antitumor activity .

Enzyme Inhibition

The compound has demonstrated promising results as an enzyme inhibitor. In particular, sulfonamides with similar structures have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and Alzheimer's disease, respectively. The synthesis of new sulfonamides that include the tetrahydroisoquinoline moiety has led to the discovery of effective inhibitors that could serve as therapeutic agents for these conditions .

Pharmaceutical Development

The structural characteristics of this compound make it a valuable building block in pharmaceutical chemistry. It can be utilized in the synthesis of more complex molecules with enhanced biological activities. The versatility of the tetrahydroisoquinoline framework allows for modifications that can optimize pharmacological properties such as solubility and bioavailability .

Case Study 1: Antitumor Activity

A study published in Molecules documented the synthesis and evaluation of a series of tetrahydroisoquinoline derivatives. The compound showed significant antitumor activity against a panel of cancer cell lines, with mechanisms involving apoptosis induction being explored .

Case Study 2: Enzyme Inhibition

Research conducted on sulfonamide derivatives indicated their potential in managing Type 2 diabetes through α-glucosidase inhibition. The findings suggested that modifications on the sulfonamide group could enhance inhibitory potency while minimizing side effects associated with existing medications .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Fluorine Position : The target compound has a 2-fluoro substituent on the benzenesulfonamide, whereas analogs in and feature 4-fluoro groups. The 2-fluoro position may enhance intramolecular hydrogen bonding or alter dipole moments compared to 4-fluoro analogs .

- Cyclopropanecarbonyl (): The cyclopropane ring adds rigidity and ring strain, which could enhance binding specificity in hydrophobic pockets .

Molecular Weight and Lipophilicity

- The target compound’s estimated molecular weight (~420 g/mol) is higher than the analogs in (400.4) and 3 (388.5). This suggests increased lipophilicity, which may influence membrane permeability and bioavailability.

- The 3-methyl group in ’s benzenesulfonamide likely enhances lipophilicity compared to the target compound’s unsubstituted benzene ring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core, followed by coupling with fluorinated benzenesulfonyl chloride. Key steps include:

- Cyclization : Formation of the tetrahydroisoquinoline moiety under acidic or basic conditions.

- Sulfonylation : Reaction with 2-fluorobenzenesulfonyl chloride in solvents like dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane to isolate the product.

Q. How is the compound structurally characterized post-synthesis?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and aromatic proton environments. For example, the fluorine atom’s electron-withdrawing effect shifts nearby protons downfield .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H] peak at m/z 487.12) .

- IR Spectroscopy : Confirm sulfonamide (-SONH-) stretches at ~1350 cm and ~1150 cm .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

- Methodology : Prioritize targets based on structural analogs:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO hydration assays .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) given sulfonamides’ historical antibiotic activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency. DMF may enhance solubility but could increase side reactions.

- Catalyst Optimization : Test coupling agents like HATU or EDCI for amide bond formation in the tetrahydroisoquinoline core .

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature (20–80°C), reaction time (2–24 hrs), and stoichiometry .

Q. How can contradictory bioactivity data across different assay systems be resolved?

- Methodology :

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC values.

- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

- Cell-Based vs. Cell-Free Assays : Compare enzymatic inhibition in isolated proteins versus whole-cell systems to assess membrane permeability .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) to predict binding affinity and key residues (e.g., Zn coordination) .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against target enzymes .

- Gene Expression Profiling : RNA-seq on treated cancer cell lines to identify downstream pathways (e.g., apoptosis, hypoxia response) .

Q. How can stability and degradation profiles be assessed under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) for 1–4 weeks.

- HPLC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives from hydrolysis) and quantify half-life .

- Excipient Compatibility : Test stability in common formulation matrices (e.g., PEG 400, cyclodextrins) .

Q. What structural modifications could enhance solubility or reduce toxicity?

- Methodology :

- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen for hydrolytic activation in vivo .

- Polar Substituents : Replace the phenylsulfonyl group with pyridyl or morpholine to improve aqueous solubility .

- SAR Studies : Synthesize analogs with varied fluorine positions (e.g., 3-fluoro vs. 4-fluoro) and compare LogP values and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.